REACTION_CXSMILES
|
C([O:4][C:5]([C:7]1([CH2:13][CH:14]([CH2:17][CH3:18])[CH2:15][CH3:16])[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1)=[O:6])(C)C.[I-].[Na+].Br>CC(O)=O.C(Cl)Cl>[CH2:17]([CH:14]([CH2:15][CH3:16])[CH2:13][C:7]1([C:5]([OH:6])=[O:4])[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12]1)[CH3:18] |f:1.2|
|
Name
|
1-(2-Ethyl-butyl)-cyclohexanecarboxylic acid isopropyl ester
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)OC(=O)C1(CCCCC1)CC(CC)CC
|
Name
|
|
Quantity
|
886 mg
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
ice water
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred 50 min at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated to 100° C
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred 28 h at 100° C
|
Duration
|
28 h
|
Type
|
CUSTOM
|
Details
|
The cooled reaction mixture
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
WASH
|
Details
|
washed with diluted aq. NaCl
|
Type
|
EXTRACTION
|
Details
|
The aqueous phases were extracted with another portion of DCM
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
EXTRACTION
|
Details
|
The alkaline solution (pH 12) was extracted with DCM (2×50 mL)
|
Type
|
EXTRACTION
|
Details
|
Extraction with DCM (3×100 mL)
|
Type
|
WASH
|
Details
|
washing with diluted aq. NaCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying over sodium sulfate and evaporation
|
Reaction Time |
50 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C(CC1(CCCCC1)C(=O)O)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.84 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 93.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |